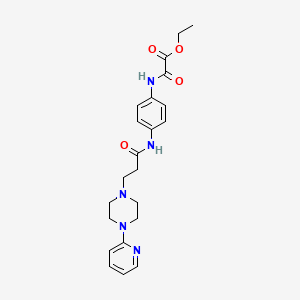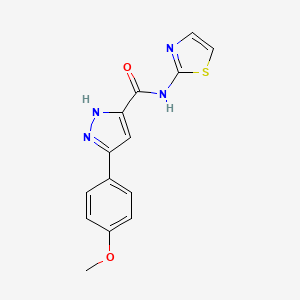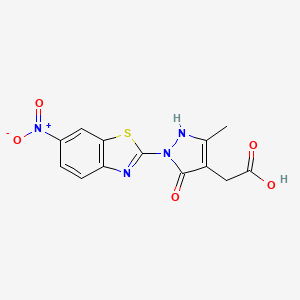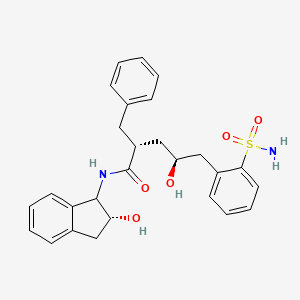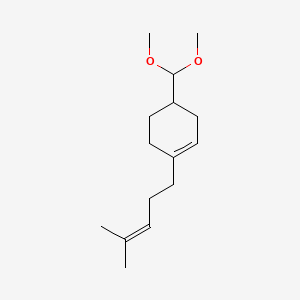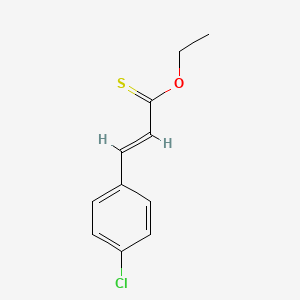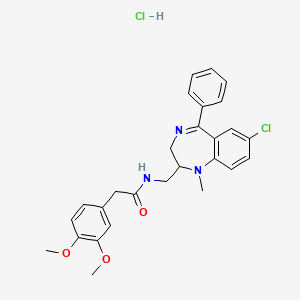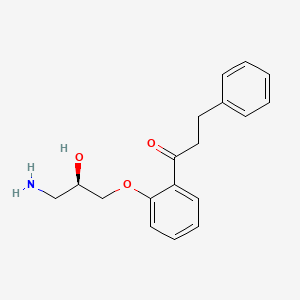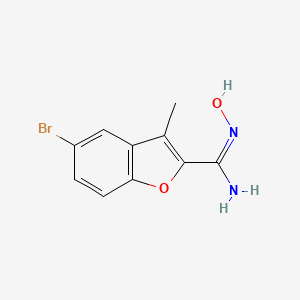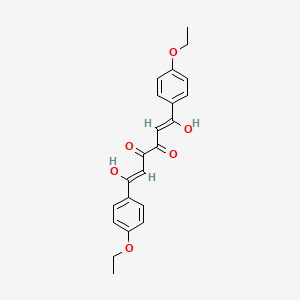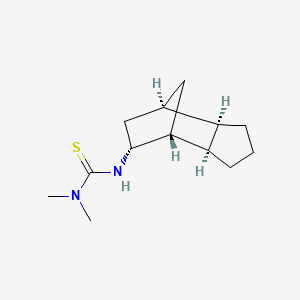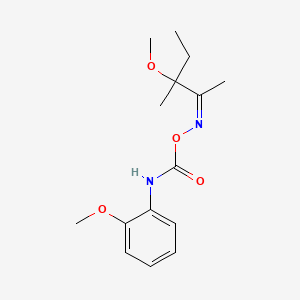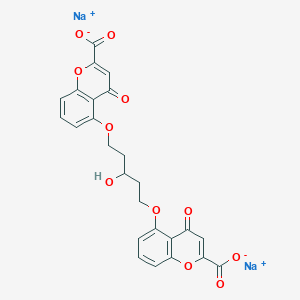
5-Methyl cromolyn sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl cromolyn sodium is a derivative of cromolyn sodium, a well-known anti-allergic drug. This compound has been studied for its potential therapeutic applications, particularly in cancer treatment. It is known to inhibit the interaction between the S100P protein and its receptor, receptor for advanced glycation end product (RAGE), which plays a significant role in cancer progression .
Métodos De Preparación
The synthesis of 5-Methyl cromolyn sodium involves several steps. The starting material is typically cromolyn sodium, which undergoes methylation to introduce the methyl group at the 5-position. The reaction conditions often involve the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide . Industrial production methods may involve large-scale methylation reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
5-Methyl cromolyn sodium undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide. The major product formed is the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a model compound in studying the reactivity and stability of chromone derivatives.
Mecanismo De Acción
The mechanism of action of 5-Methyl cromolyn sodium involves the inhibition of the S100P-RAGE interaction. This inhibition leads to a decrease in NF-κB activity, cell growth, and apoptosis, which are normally induced by S100P. The compound effectively reduces tumor growth and metastasis by targeting these molecular pathways .
Comparación Con Compuestos Similares
5-Methyl cromolyn sodium is compared with other similar compounds such as cromolyn sodium and its analogs. While cromolyn sodium is effective in stabilizing mast cells and preventing allergic reactions, this compound has shown superior efficacy in inhibiting the S100P-RAGE interaction and reducing cancer cell growth . Other similar compounds include:
Cromolyn sodium: Primarily used for its anti-allergic properties.
Nedocromil sodium: Another mast cell stabilizer with similar applications.
Ketotifen: An antihistamine with mast cell stabilizing properties.
Propiedades
Número CAS |
1221154-42-2 |
|---|---|
Fórmula molecular |
C25H18Na2O11 |
Peso molecular |
540.4 g/mol |
Nombre IUPAC |
disodium;5-[5-(2-carboxylato-4-oxochromen-5-yl)oxy-3-hydroxypentoxy]-4-oxochromene-2-carboxylate |
InChI |
InChI=1S/C25H20O11.2Na/c26-13(7-9-33-16-3-1-5-18-22(16)14(27)11-20(35-18)24(29)30)8-10-34-17-4-2-6-19-23(17)15(28)12-21(36-19)25(31)32;;/h1-6,11-13,26H,7-10H2,(H,29,30)(H,31,32);;/q;2*+1/p-2 |
Clave InChI |
BJZIWUVZJRREHR-UHFFFAOYSA-L |
SMILES canónico |
C1=CC2=C(C(=C1)OCCC(CCOC3=CC=CC4=C3C(=O)C=C(O4)C(=O)[O-])O)C(=O)C=C(O2)C(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


